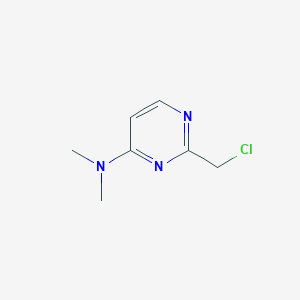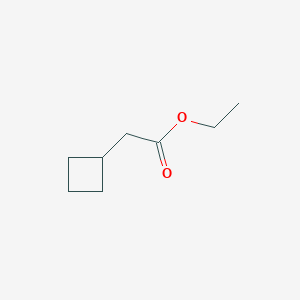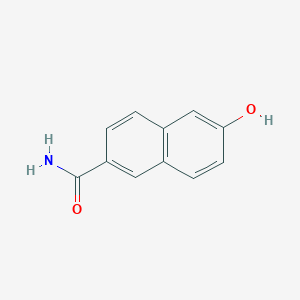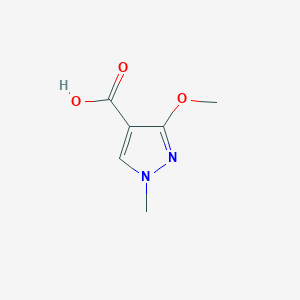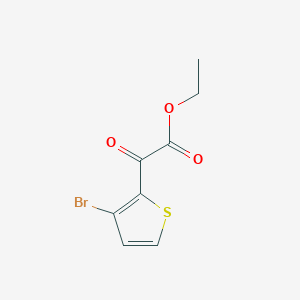
3-ブロモチオフェン-2-グリオキシレートエチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromothiophene-2-glyoxylate is a chemical compound with the IUPAC name ethyl 2-(3-bromo-1H-1lambda3-thiophen-2-yl)-2-oxoacetate . It has a molecular weight of 264.12 .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Thiophene .Physical And Chemical Properties Analysis
Ethyl 3-bromothiophene-2-glyoxylate has a molecular weight of 264.12 . It is stored at temperatures between 2-8°C .科学的研究の応用
Safety and Hazards
作用機序
Target of Action
Ethyl 3-bromothiophene-2-glyoxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad range of pharmacological properties
Result of Action
Given the broad range of effects exhibited by thiophene derivatives , it can be inferred that Ethyl 3-bromothiophene-2-glyoxylate may have diverse molecular and cellular effects
生化学分析
Biochemical Properties
Ethyl 3-bromothiophene-2-glyoxylate plays a significant role in biochemical reactions, particularly in the formation of esters and ketones. It interacts with various enzymes and proteins, including esterases and ketoreductases, which facilitate the conversion of the compound into its respective ester and ketone forms. The nature of these interactions involves the binding of ethyl 3-bromothiophene-2-glyoxylate to the active sites of these enzymes, leading to catalytic reactions that produce the desired biochemical products .
Cellular Effects
Ethyl 3-bromothiophene-2-glyoxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Additionally, ethyl 3-bromothiophene-2-glyoxylate can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of ethyl 3-bromothiophene-2-glyoxylate involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-bromothiophene-2-glyoxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 3-bromothiophene-2-glyoxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of ethyl 3-bromothiophene-2-glyoxylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, ethyl 3-bromothiophene-2-glyoxylate can exhibit toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
Ethyl 3-bromothiophene-2-glyoxylate is involved in several metabolic pathways, including the glyoxylate cycle and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as citrate synthase and aconitase, which are key components of these pathways. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and energy production. Additionally, ethyl 3-bromothiophene-2-glyoxylate can affect the synthesis of carbohydrates and other macromolecules by modulating the glyoxylate cycle .
Transport and Distribution
Within cells and tissues, ethyl 3-bromothiophene-2-glyoxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. For example, ethyl 3-bromothiophene-2-glyoxylate may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of ethyl 3-bromothiophene-2-glyoxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or the nucleus, where it can influence protein synthesis and gene expression. The subcellular distribution of ethyl 3-bromothiophene-2-glyoxylate is essential for its role in modulating cellular processes and biochemical reactions .
特性
IUPAC Name |
ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKNGZQGMGWYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560478 |
Source


|
| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70596-02-0 |
Source


|
| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
acetic acid](/img/structure/B1316894.png)


